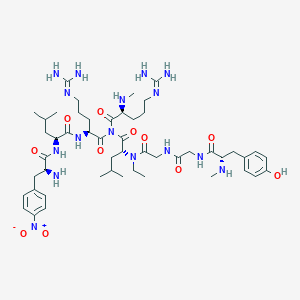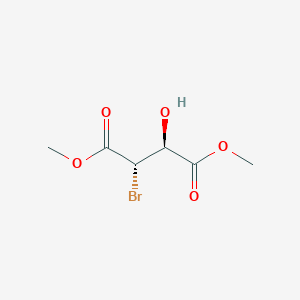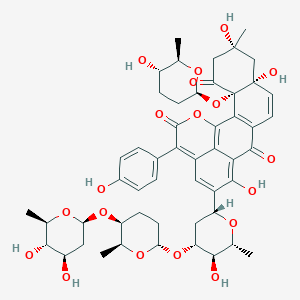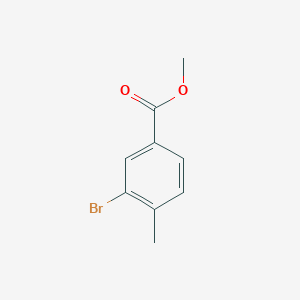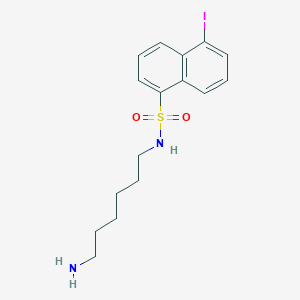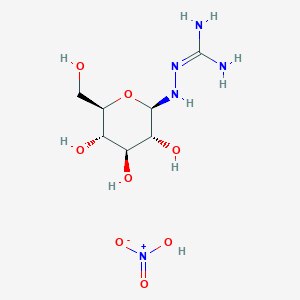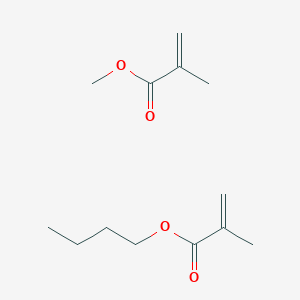![molecular formula C13H13NO2 B025837 2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione CAS No. 100393-39-3](/img/structure/B25837.png)
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol. This compound is a derivative of naphthalene and is characterized by the presence of a naphthalenedicarboximide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthazepinediones.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Naphthazepinediones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives of the naphthalene ring
Scientific Research Applications
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit mitochondrial complex I, leading to effects on cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: A compound with similar structural features but different biological activities.
1,2,3,4-Tetrahydroisoquinoline derivatives: Compounds with similar core structures but varying functional groups and properties.
Uniqueness
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is unique due to its specific naphthalenedicarboximide group, which imparts distinct chemical and biological properties
Properties
CAS No. |
100393-39-3 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Canonical SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
Synonyms |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


